molecular formula C26H22FNO3 B601593 Atorvastatin Impurity 17 CAS No. 1331869-19-2

Atorvastatin Impurity 17

Cat. No.: B601593
CAS No.: 1331869-19-2
M. Wt: 415.47
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atorvastatin Impurity 17, chemically identified as 5-(4-Fluorophenyl)-2-isopropyl-N,4-diphenyl-1H-pyrrole-3-carboxamide ( 666714-64-3), is a high-purity chemical reference standard essential for pharmaceutical research and development . This compound serves as a critical tool for the analytical method development, validation, and quality control (QC) applications required for the commercial production of Atorvastatin and the filing of Abbreviated New Drug Applications (ANDA) . Its primary research value lies in ensuring the safety and quality of pharmaceutical products by helping scientists monitor and control impurity profiles during the drug manufacturing process . Proper storage at refrigerated conditions (2-8°C) is recommended to ensure long-term stability . This product is intended for research purposes only and is not meant for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO3/c1-17(2)24(29)23(26(31)28-21-11-7-4-8-12-21)22(18-9-5-3-6-10-18)25(30)19-13-15-20(27)16-14-19/h3-17H,1-2H3,(H,28,31)/b23-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOFTHHBESIRLG-GHVJWSGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(=C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)/C(=C(/C1=CC=CC=C1)\C(=O)C2=CC=C(C=C2)F)/C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Elucidation of Atorvastatin Impurity 17

Methodologies for Structural Assignment

The process of assigning a structure to a chemical entity like Atorvastatin (B1662188) Impurity 17 relies on gathering and interpreting data from various analytical methods. These methods provide complementary information that, when pieced together, reveals the complete molecular architecture.

Spectroscopy is the primary tool for elucidating the structure of organic molecules. By probing how molecules interact with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and mass of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of a molecule. While comprehensive, peer-reviewed NMR spectral data for Atorvastatin Impurity 17 is not widely published, its known chemical structure, 5-(4-Fluorophenyl)-2-isopropyl-N,4-diphenyl-1H-pyrrole-3-carboxamide, allows for the prediction of its characteristic NMR signals. synzeal.comclearsynth.com The analysis would involve both ¹H NMR, to identify the types and connectivity of protons, and ¹³C NMR, to map the carbon skeleton. Key expected resonances would correspond to the protons and carbons of the distinct chemical environments within the molecule, including the isopropyl group, the fluorophenyl ring, the phenyl ring, and the phenylcarbamoyl moiety. A study describing the synthesis and characterization of various atorvastatin impurities utilized ¹H NMR and ¹³C NMR to characterize the synthesized compounds. researchgate.net

Mass Spectrometry (MS) is essential for determining the molecular weight of a compound and can offer structural insights through the analysis of its fragmentation patterns. shimadzu.com For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The chemical formula is C₂₆H₂₃FN₂O, with a calculated molecular weight of 398.47 g/mol . clearsynth.com

In a typical Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, the impurity would be identified by its specific molecular ion peak. shimadzu.com Further structural information can be obtained using tandem mass spectrometry (MS/MS) or in-source fragmentation, which involves inducing the molecule to break apart and then analyzing the resulting fragment ions.

Table 1: Expected Mass Spectrometry Data for this compound

Parameter Expected Value Reference
Chemical Formula C₂₆H₂₃FN₂O clearsynth.com
Molecular Weight 398.47 g/mol clearsynth.com

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the workhorses of pharmaceutical impurity profiling. ijpsdronline.com These methods are used to separate the API from its related substances, including Impurity 17. mdpi.com

The separation is typically achieved using a reversed-phase column (such as a C8 or C18) and a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile (B52724). ijpsdronline.comresearchgate.net Impurities are detected as they elute from the column, often by a UV detector, and appear as distinct peaks in the chromatogram. shimadzu.com Each known impurity is identified by its relative retention time (RRT) with respect to the main Atorvastatin peak. The use of a mass detector in conjunction with HPLC (LC-MS) allows for the simultaneous acquisition of chromatographic and mass data, providing a high degree of confidence in peak identification. shimadzu.com While specific RRT values are method-dependent, a validated analytical method will have a defined RRT for this compound, enabling its routine quantification.

Table 2: Typical Chromatographic System for Atorvastatin Impurity Analysis

Parameter Description Reference
Technique Reversed-Phase HPLC / UPLC ijpsdronline.commdpi.com
Stationary Phase Octylsilyl (C8) or Octadecylsilyl (C18) mdpi.comresearchgate.net
Mobile Phase Buffered Acetonitrile/Water or Methanol/Water mixture ijpsdronline.com

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Confirmation of Molecular Architecture of this compound

The definitive confirmation of the molecular structure of this compound is achieved by synthesizing the information gathered from all analytical techniques. The process is as follows:

Tentative Identification : During routine HPLC analysis of Atorvastatin, an unknown peak may be flagged. LC-MS analysis provides a molecular weight for this peak, which can be compared against a library of known and potential impurities. shimadzu.com A match with the mass of Impurity 17 (m/z 399.48 for [M+H]⁺) provides a tentative identification.

Structural Verification : To confirm the identity, the impurity can be isolated from the bulk material using a technique like preparative HPLC. ijpsdronline.com The isolated substance is then subjected to comprehensive spectroscopic analysis, primarily high-field NMR.

Final Confirmation : The acquired NMR and MS data are meticulously analyzed. The observed spectral patterns must be fully consistent with the proposed structure of 5-(4-Fluorophenyl)-2-isopropyl-N,4-diphenyl-1H-pyrrole-3-carboxamide. synzeal.comclearsynth.com The final confirmation is often achieved by comparing the analytical data of the isolated impurity directly against a qualified reference standard of this compound.

This rigorous, multi-faceted approach ensures the accurate structural elucidation and confirmation of this compound, a critical step in controlling the purity of Atorvastatin drug substances.

Synthetic Pathways and Chemical Derivations of Atorvastatin Impurity 17

Chemical Synthesis Approaches for Atorvastatin (B1662188) Impurity 17 Reference Standard Preparation

The preparation of Atorvastatin Impurity 17 as a reference standard involves precise, multi-step organic synthesis. The goal is to produce a highly pure version of the impurity to be used as a benchmark in analytical testing. The synthesis is often derived from key starting materials related to the synthesis of Atorvastatin itself.

The synthesis of this compound, which is often identified as the Atorvastatin Lactone, typically originates from Atorvastatin Calcium or a key intermediate in its synthesis. The primary transformation is an intramolecular cyclization, or lactonization, of the Atorvastatin dihydroxy acid side chain. This reaction is generally acid-catalyzed and results in the formation of a stable six-membered ring.

One common synthetic route starts with Atorvastatin Calcium. The process involves the following key steps:

Conversion to the Free Acid: Atorvastatin Calcium is first converted to its free acid form, (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid. This is typically achieved by treatment with a suitable acid.

Lactonization: The resulting dihydroxy acid undergoes an acid-catalyzed intramolecular esterification. The hydroxyl group at the C-5 position attacks the carboxylic acid group, leading to the elimination of a water molecule and the formation of the lactone ring. This reaction is often performed in a non-aqueous solvent to drive the equilibrium towards the lactone product.

Optimization of this process focuses on maximizing the yield and purity of the lactone. Key parameters for optimization include the choice of acid catalyst, reaction temperature, and solvent.

Table 1: Optimization Parameters for Atorvastatin Lactonization

ParameterConditions ExploredOptimal ConditionRationale
Acid Catalyst HCl, H₂SO₄, p-Toluenesulfonic acidp-Toluenesulfonic acidProvides effective catalysis with fewer side reactions compared to strong mineral acids.
Solvent Toluene, Dichloromethane, Acetonitrile (B52724)TolueneAllows for azeotropic removal of water, shifting the reaction equilibrium to favor product formation.
Temperature Room Temperature to RefluxReflux (approx. 110°C for Toluene)Higher temperatures increase the reaction rate and facilitate the removal of water.
Reaction Time 2-24 hours6-8 hoursSufficient time for reaction completion while minimizing potential degradation or side-product formation.

The principal intermediate in the deliberate synthesis of this compound (Atorvastatin Lactone) from the parent drug is the free dihydroxy acid form of Atorvastatin.

Key Intermediate:

Atorvastatin Free Acid: (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid. This molecule is the direct precursor to the lactone.

The formation of this impurity can also occur under specific conditions during the manufacturing process or storage of Atorvastatin. The reaction is favored by acidic pH and elevated temperatures. The presence of moisture can facilitate the hydrolysis of the lactone back to the open-chain form, establishing an equilibrium between the two species.

Table 2: Reaction Conditions for Formation of this compound

ConditionDescriptionImpact on Formation
pH Acidic conditions (pH < 4)Catalyzes the intramolecular cyclization of the Atorvastatin free acid to form the lactone.
Temperature Elevated temperatures (>40°C)Increases the rate of the lactonization reaction.
Moisture Low moisture/Non-aqueousFavors the formation and stability of the lactone by preventing hydrolysis.

Multi-step Reaction Schemes and Optimization for this compound Synthesis

Stereochemical Considerations in this compound Synthesis

The stereochemistry of Atorvastatin is critical to its pharmacological activity, and this importance extends to its impurities. Atorvastatin has two chiral centers on its dihydroxyheptanoic acid side chain, at the C-3 and C-5 positions. For the active drug substance, the required stereochemistry is (3R, 5R).

The synthesis of this compound (Atorvastatin Lactone) from (3R,5R)-Atorvastatin is a stereospecific reaction. The lactonization process does not affect the chiral centers at C-3 and C-5. Therefore, the resulting lactone retains the stereochemistry of the parent molecule.

Starting Material: (3R,5R)-Atorvastatin

Product: (3R,5R)-Atorvastatin Lactone

The resulting impurity maintains the (3R,5R) configuration in its structure. The preservation of this stereochemistry is a key consideration in the synthesis of the reference standard, as the presence of other diastereomers would compromise its purity and utility for analytical purposes. The synthesis must start with stereochemically pure Atorvastatin to ensure the final impurity standard is also stereochemically pure. Analytical methods like chiral chromatography are often employed to confirm the stereochemical integrity of the synthesized impurity standard.

Formation Mechanisms and Degradation Chemistry of Atorvastatin Impurity 17

Process-Related Formation Mechanisms of Atorvastatin (B1662188) Impurity 17

The presence of impurities in an active pharmaceutical ingredient (API) can arise from the manufacturing process itself, including unreacted starting materials, by-products of side reactions, or chemical derivatives of intermediates. google.com Atorvastatin Impurity 17 is identified as a process-related impurity, meaning its origin is traced back to the chemical synthesis of Atorvastatin. google.comveeprho.com

The core structure of Atorvastatin is a substituted pyrrole (B145914) ring, which is most commonly synthesized via the Paal-Knorr reaction. rasayanjournal.co.invietnamjournal.ru This key reaction involves the condensation of a 1,4-dicarbonyl compound (a specific diketone intermediate) with a primary amine (the precursor to the heptanoic acid side chain). rasayanjournal.co.inresearchgate.net

This compound is a regioisomer of the fundamental pyrrole core of Atorvastatin. In the Atorvastatin molecule, the pyrrole ring has a phenyl group at position 3 and a phenylcarbamoyl group at position 4. In contrast, Impurity 17 features the phenyl group at position 4 and the phenylcarbamoyl group at position 3.

The formation of this specific isomer is likely a result of a side reaction during the Paal-Knorr synthesis. If the 1,4-dicarbonyl intermediate is unsymmetrical, it can lead to the formation of two different regioisomeric pyrrole products upon cyclization with the amine. The intended reaction pathway yields the correct Atorvastatin core, while an alternative, competing cyclization results in the formation of this compound as a by-product. The control of reaction conditions and the purity of the diketone intermediate are therefore critical to minimize the formation of such isomeric impurities.

The control of impurities is a critical aspect throughout the entire manufacturing process of Atorvastatin, from starting materials to the final API. veeprho.com The formation of this compound is directly linked to the purity of the intermediates used in the synthesis. The presence of any isomeric diketone precursor or other reactive starting material impurities can propagate through the synthetic steps, leading to the presence of Impurity 17 in the final drug substance. Therefore, stringent quality control of all intermediates is essential to ensure that the level of this and other process-related impurities is kept below the acceptable limits defined by pharmacopeial standards. veeprho.comrasayanjournal.co.in

By-products and Side Reactions in Atorvastatin Chemical Synthesis Leading to Impurity 17

Degradation Pathways of Atorvastatin Leading to this compound

Forced degradation studies are performed under harsh conditions—such as exposure to acid, base, oxidants, light, and heat—to identify potential degradation products and establish the stability-indicating nature of analytical methods. nih.govinnovareacademics.inmdpi.com Extensive studies on Atorvastatin have revealed several degradation pathways. However, available scientific literature does not identify this compound as a product of Atorvastatin's degradation. The observed degradants are structurally distinct from this specific regioisomer.

Atorvastatin is known to be susceptible to oxidative stress. nih.gov When exposed to oxidizing agents like hydrogen peroxide, the pyrrole ring of the Atorvastatin molecule is the primary site of attack. nih.govijpsdronline.com This leads to the formation of various oxygenated derivatives, including intermediate endoperoxides and epoxy diones. nih.govgoogle.com These degradation products involve the addition of oxygen atoms and potential cleavage of the pyrrole ring, which are fundamentally different chemical transformations from the structural rearrangement that would be required to form this compound. ijpsdronline.com

Under hydrolytic conditions, particularly in acidic or basic media, Atorvastatin undergoes degradation. nih.govijsrst.com In acidic conditions, a common degradation pathway is the intramolecular cyclization of the dihydroxyheptanoic acid side chain to form Atorvastatin Lactone. nih.gov Other products from acid and base hydrolysis have also been identified, but these reactions primarily affect the side chain of the molecule. nih.govnih.gov There is no evidence to suggest that hydrolysis can cause the cleavage of the entire side chain and the rearrangement of the substituents on the pyrrole core to form Impurity 17.

Exposure to light, particularly UV radiation, can cause the photodegradation of Atorvastatin. scirp.orgscirp.org The degradation process is complex and can be influenced by environmental factors such as the presence of metal ions. scirp.orgscirp.org Studies have identified numerous photoproducts, which may include decarboxylated and dehydrated derivatives or other complex structures. researchgate.net While photodegradation can be significant, none of the reported photoproducts correspond to the structure of this compound. scbt.com

Summary of Atorvastatin Forced Degradation Studies
Stress Condition Major Degradation Products
Oxidative (e.g., H₂O₂) Oxygenated derivatives, endoperoxides, products of pyrrole ring cleavage. nih.govijpsdronline.comgoogle.com
Hydrolytic (Acid/Base) Atorvastatin Lactone, other side-chain modifications. nih.govnih.gov
Photolytic (Light/UV) Decarboxylated products, dehydrated products, other complex photoproducts. researchgate.net

Thermal Degradation Profiles and this compound Generation

Forced degradation studies are essential to establish the intrinsic stability of a drug substance. These studies involve exposing the drug to stress conditions such as heat, light, humidity, and acid/base hydrolysis to identify potential degradation products.

While thermal degradation of Atorvastatin does lead to the formation of various impurities, current scientific literature does not indicate that this compound is a significant thermal degradant. Studies on the thermal degradation of Atorvastatin typically report the formation of other impurities, such as those resulting from the cyclization of the side chain (Atorvastatin lactone, also known as Impurity H) or other alterations to the molecule. geneesmiddeleninformatiebank.nl For instance, one study on the thermal degradation of Atorvastatin film-coated tablets identified an increase in Ph. Eur. impurity H and impurity D, along with a range of other unspecified impurities, but not Impurity 17. geneesmiddeleninformatiebank.nl

Research suggests that this compound is primarily a process-related impurity, meaning it is typically formed during the synthesis of the Atorvastatin active pharmaceutical ingredient (API). researchgate.net It is, in fact, a key intermediate in some synthetic routes to Atorvastatin. researchgate.net While one study noted the formation of a compound with the same core pyrrole structure as Impurity 17 from Atorvastatin calcium trihydrate when treated with strong acids, this is a specific acidic degradation pathway and not a result of thermal stress.

The table below summarizes findings from a representative forced degradation study on Atorvastatin, highlighting the conditions and the primary impurities formed. It is important to note the absence of this compound in the thermal degradation profile.

Stress ConditionParametersMajor Degradation Products ObservedThis compound Formation
Thermal Dry heatImpurity H, Impurity JNot Reported
Acid Hydrolysis 0.1 N HCl, 24h, 25°CImpurity H, Impurity J, Unknown A1Not Reported
Base Hydrolysis 1 N NaOH, 42h, 25°CNo significant degradationNot Reported
Oxidative 1% H₂O₂, 24h, 25°CImpurity L, Impurity D, Unknowns O1 & O2Not Reported
Photolytic Light exposureImpurity J, Impurity L, Impurity DNot Reported

Data compiled from a study on the stress degradation behavior of Atorvastatin calcium.

Influence of Manufacturing and Storage Parameters on this compound Formation

The formation of impurities in a drug product is a critical concern that is influenced by both the manufacturing process and the storage conditions.

As this compound is primarily a process-related impurity, its presence in the final drug substance is chiefly controlled by the manufacturing process itself. researchgate.net The synthesis of Atorvastatin often involves the construction of the central pyrrole ring, and Impurity 17 represents this core structure without the dihydroxyheptanoic acid side chain that is characteristic of the final Atorvastatin molecule. Its level is minimized through purification steps during the manufacturing of the API. Therefore, the parameters of the synthetic steps, such as reaction times, temperatures, and purification methods, are the most critical factors influencing the level of this impurity.

Regarding storage, stability studies on Atorvastatin drug products generally show an increase in other related impurities over time, particularly under accelerated conditions of high temperature and humidity. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl However, there is no direct evidence from available public assessment reports or research articles to suggest that the levels of this compound increase significantly during storage under recommended conditions. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl This is consistent with its nature as a process-related impurity rather than a degradation product that forms from the API over time. The stability of the final drug product is more commonly affected by the degradation of Atorvastatin itself into compounds like Atorvastatin lactone. jocpr.com

The table below outlines the general influence of manufacturing and storage on Atorvastatin impurities, with a specific note on Impurity 17.

FactorInfluence on Atorvastatin ImpuritiesSpecific Impact on this compound
Manufacturing Process The synthetic route and purification steps determine the initial impurity profile of the API. In-process controls are crucial for minimizing impurities. mjcce.org.mkAs a key synthetic intermediate, its levels are controlled during API synthesis and purification. researchgate.net
Storage Temperature Elevated temperatures can accelerate the degradation of Atorvastatin, leading to an increase in degradation products like Atorvastatin lactone. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nlNo significant increase reported under normal or accelerated storage conditions. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl
Humidity High humidity can promote hydrolysis and other degradation pathways.No specific data available, but generally not considered a primary degradation product under these conditions.
Light Exposure Photodegradation can lead to the formation of specific light-induced impurities. geneesmiddeleninformatiebank.nlNot reported as a major photolytic degradation product.
Excipient Compatibility Incompatible excipients can react with Atorvastatin and promote its degradation. google.comNo specific interactions with excipients leading to its formation have been reported.

Analytical Methodologies for Atorvastatin Impurity 17 Quantification and Profiling

Hyphenated Techniques for Enhanced Atorvastatin Impurity 17 Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a primary and powerful technique for the analysis of atorvastatin and its impurities. lcms.czresearchgate.net This method offers high sensitivity and selectivity, enabling the detection and quantification of impurities even at trace levels. lcms.cz The coupling of liquid chromatography with a mass spectrometer allows for the separation of impurities from the active pharmaceutical ingredient (API) and other related substances, followed by their precise mass identification. lcms.cz

Several LC-MS/MS methods have been developed for the analysis of atorvastatin and its related compounds. nih.gov These methods often utilize reversed-phase chromatography with columns such as C18 or C8. researchgate.netresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (like ammonium (B1175870) formate) and an organic solvent (such as acetonitrile (B52724) or methanol), often with gradient elution to achieve optimal separation. researchgate.netnih.gov

For the identification of unknown impurities, high-resolution mass spectrometry (HRMS) coupled with techniques like time-of-flight (TOF) analysis is employed. researchgate.netscirp.org This provides accurate mass measurements, which are crucial for elucidating the elemental composition and structure of the impurities. scirp.org Furthermore, tandem mass spectrometry (MS/MS) or multi-stage mass spectrometry (MSn) is used to generate fragmentation patterns of the impurity, aiding in its structural confirmation. researchgate.netscirp.orgemrespublisher.com The multiple reaction monitoring (MRM) mode in quantitative analysis provides high specificity and low detection limits. emrespublisher.com

A study detailing the analysis of atorvastatin impurities utilized an LC-MS system to automatically overlay mass information onto the UV chromatogram, allowing for intuitive identification of impurity peaks. lcms.cz In-source collision-induced dissociation (CID) can also be used to obtain fragment information, providing a pseudo-MS/MS spectrum for structural elucidation. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound

While LC-MS is more common for non-volatile compounds like atorvastatin and its impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of certain types of impurities, particularly those that are volatile or can be derivatized to become volatile. GC-MS is a highly effective tool for analyzing genotoxic impurities, such as alkyl mesylates, which can sometimes be process-related impurities in drug synthesis. rasayanjournal.co.in

A study reported the development and validation of a GC-MS method for the simultaneous determination of potential genotoxic impurities like ethyl methanesulfonate (B1217627) (ELMS), isopropyl methanesulfonate (ILMS), and methyl methanesulfonate (MLMS) in atorvastatin calcium. rasayanjournal.co.in This highlights the utility of GC-MS in controlling specific, potentially harmful impurities that may not be amenable to LC-MS analysis without derivatization. rasayanjournal.co.in The method demonstrated good specificity, precision, sensitivity, and accuracy for these particular impurities. rasayanjournal.co.in However, for a large, non-volatile molecule like this compound, direct analysis by GC-MS is generally not feasible due to its high boiling point. emrespublisher.com

Method Validation Parameters for this compound Analysis

Method validation is a critical component of pharmaceutical analysis, ensuring that an analytical method is suitable for its intended purpose. For this compound, validation is performed in accordance with guidelines from the International Council for Harmonisation (ICH). nih.govmdpi.compnrjournal.com

Specificity and Selectivity of this compound Methods

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. nih.govmjcce.org.mk In the context of this compound analysis, specificity is demonstrated by ensuring that the peak for this impurity is well-resolved from the main atorvastatin peak and other related substances. nih.govmjcce.org.mk

This is typically achieved by developing a chromatographic method with sufficient resolution between all potential components. nih.gov Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are performed to generate potential degradation products. nih.govmjcce.org.mk The analytical method must be able to separate Impurity 17 from these newly formed degradants. nih.gov Peak purity analysis using a photodiode array (PDA) detector or mass spectrometric data can confirm the homogeneity of the impurity peak. lcms.cznih.gov

Linearity and Range for this compound Quantification

Linearity demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte over a specified range. mdpi.commjcce.org.mk The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. mdpi.com

For impurity quantification, the range typically spans from the reporting threshold to at least 120% of the specification limit for the impurity. mjcce.org.mk A series of solutions of this compound at different concentrations are prepared and analyzed. mdpi.commjcce.org.mk The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (R² value close to 1) indicates good linearity. mdpi.compnrjournal.com

Table 1: Example of Linearity Data for Atorvastatin Impurities

Analyte Concentration Range (µg/mL) Correlation Coefficient (R²)
Atorvastatin 0.01–5.0 >0.998
Impurity A 0.01–1.0 >0.998
Impurity C 0.01–1.0 >0.998
Impurity I 0.01–1.0 >0.998

Data adapted from a study on atorvastatin impurity analysis.

Limits of Detection (LOD) and Quantification (LOQ) for this compound

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.comimpactfactor.org The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.comimpactfactor.org

For impurities, it is crucial that the LOQ is below the reporting threshold. mdpi.com LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve. nih.govimpactfactor.org

Table 2: Example of LOD and LOQ values for Atorvastatin and its Impurities

Compound LOD (µg/mL) LOQ (µg/mL)
Atorvastatin 0.05 -
Atorvastatin (alternate method) 0.446 1.488

Data from various validated methods for atorvastatin analysis. mdpi.compnrjournal.com

Accuracy and Precision in this compound Determination

Accuracy refers to the closeness of the test results obtained by the method to the true value. nih.govresearchgate.net It is often assessed by performing recovery studies, where a known amount of the impurity standard is spiked into the sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). mjcce.org.mkimpactfactor.org The percentage recovery of the added impurity is then calculated. nih.gov

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. nih.gov It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). nih.gov Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements. nih.govresearchgate.net

Table 3: Example of Precision Data for Atorvastatin Impurity Analysis

Analysis RSD (%) for Impurity Content
Method Precision < 2.0
Intermediate Precision < 1.5

Data from a validated stability-indicating LC method. nih.gov

Table 4: List of Compounds

Compound Name
Atorvastatin
This compound
Atorvastatin calcium
Ethyl methanesulfonate (ELMS)
Isopropyl methanesulfonate (ILMS)
Methyl methanesulfonate (MLMS)

Robustness and System Suitability of this compound Analytical Methods

The reliability of an analytical method for quantifying this compound, also identified as Atorvastatin EP Impurity F chemicalbook.com, is established through rigorous robustness and system suitability testing. These procedures are integral to method validation and ensure consistent performance during routine use.

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in its parameters. This provides an indication of its reliability during normal usage. For the analysis of atorvastatin and its impurities, including Impurity 17, robustness is typically assessed by intentionally altering critical parameters and observing the effect on the results. Common variations include changes in the mobile phase flow rate, the pH of the mobile phase buffer, column temperature, and the percentage of organic solvent in the mobile phase. nih.govmjcce.org.mkcore.ac.uk

A study might vary the flow rate by ±0.2 mL/min from a nominal 1.0 mL/min or alter the mobile phase pH by ±0.2 units. nih.govcore.ac.uk The impact of these changes on system suitability parameters—such as peak asymmetry (tailing factor), resolution between adjacent peaks, and the number of theoretical plates—is then recorded. For a method to be considered robust, these parameters should remain within predefined acceptance criteria, demonstrating the method's reliability under slightly varied conditions. nih.govmjcce.org.mk

Interactive Data Table: Example of Robustness Study Parameters

Parameter Original Value Variation 1 Variation 2 Acceptance Criteria for System Suitability
Flow Rate 1.0 mL/min 0.8 mL/min 1.2 mL/min Resolution > 2.0, Tailing Factor < 1.5
Column Temp. 30 °C 28 °C 32 °C Resolution > 2.0, Tailing Factor < 1.5
Mobile Phase pH 4.0 3.8 4.2 Resolution > 2.0, Tailing Factor < 1.5

| Wavelength | 245 nm | 243 nm | 247 nm | No significant change in analyte response |

System Suitability tests are performed before and during analysis to ensure the chromatographic system is adequate for the intended purpose. These tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as a whole. For methods analyzing this compound, system suitability is confirmed by injecting a standard solution to check parameters like resolution, peak tailing, and precision. nih.gov

The European Pharmacopoeia (EP) requires a minimum resolution of 1.5 between critical peak pairs, while the United States Pharmacopeia (USP) often specifies a resolution of at least 1.4. researchgate.net The precision of the system is typically evaluated by making replicate injections of a standard solution. The relative standard deviation (RSD) of the peak areas for these replicate injections should be low, often less than 2.0%, to demonstrate acceptable system precision. nih.gov

Interactive Data Table: Typical System Suitability Requirements

Parameter Acceptance Criteria Purpose
Resolution (Rs) ≥ 1.5 (EP) or ≥ 1.4 (USP) between critical peaks Ensures separation of Impurity 17 from atorvastatin and other impurities.
Tailing Factor (T) ≤ 1.5 Confirms peak symmetry, which is important for accurate integration.
Theoretical Plates (N) > 2000 Indicates column efficiency and performance.

| RSD of Peak Area | ≤ 2.0% for replicate injections | Verifies the precision and reproducibility of the analytical system. |

Comparative Analysis of Pharmacopoeial Methods for Atorvastatin Impurities (USP, European Pharmacopoeia)

The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official monographs for the control of impurities in atorvastatin. While both aim to ensure the quality and safety of the active pharmaceutical ingredient (API), their prescribed analytical methods for related substances, including this compound (EP Impurity F), differ significantly in their chromatographic conditions. researchgate.netmdpi.com

The European Pharmacopoeia (EP) method for atorvastatin related substances has been noted for several drawbacks. It traditionally specifies a long analysis run time and uses a mobile phase containing tetrahydrofuran (B95107) (THF). mdpi.comresearchgate.net THF is considered toxic and expensive, and its presence can lead to longer column equilibration times and potential degradation of the chromatographic column. mdpi.comwaters.com The EP method typically employs an octylsilyl (C8) column. researchgate.net

In contrast, the United States Pharmacopeia (USP) method also details a complex procedure. It utilizes an octadecylsilyl (L1/C18) column and a mobile phase composed of tetrahydrofuran, acetonitrile, and a phosphate-acetate buffer. researchgate.net The method employs a gradient elution with a variable mobile phase flow rate over a total run time of 65 minutes to achieve the separation of 11 specified impurities. researchgate.net

Recent analytical developments have focused on creating faster, more efficient, and greener methods that deviate from the official pharmacopoeial procedures. For instance, new high-performance liquid chromatography (HPLC) methods have been developed that can separate the main specified EP impurities, including Impurity F (Impurity 17), in under 15 minutes—a significant reduction from the EP method's runtime. mdpi.com These modern methods often avoid the use of tetrahydrofuran, opting for more benign and stable solvent mixtures, and utilize advanced column technologies like core-shell particles to achieve superior separation efficiency and speed. mdpi.com

The limits for impurities are also a key aspect of pharmacopoeial monographs. The EP sets specific limits for named impurities and a general limit for unspecified impurities. For example, the limit for Impurity C and Impurity D is often set at a maximum of 0.15%, while other unspecified impurities are limited to 0.1%. mdpi.comwaters.com These thresholds are established based on guidelines from the International Council for Harmonisation (ICH). waters.com

Interactive Data Table: Comparison of USP and EP Methods for Atorvastatin Impurities

Feature European Pharmacopoeia (EP) Method United States Pharmacopeia (USP) Method Modern Alternative Method Example mdpi.com
Stationary Phase (Column) Octylsilyl (C8) researchgate.net Octadecylsilyl (C18) researchgate.net Core-shell or superficially porous silica-based mdpi.com
Mobile Phase Components Acetonitrile, Tetrahydrofuran, Acetate Buffer mdpi.comresearchgate.net Acetonitrile, Tetrahydrofuran, Phosphate-Acetate Buffer researchgate.net Acetonitrile, Formic Acid/Ammonium Hydroxide Buffer (THF-free) mdpi.com
Elution Mode Gradient researchgate.net Gradient with variable flow rate researchgate.net Isocratic or Stepwise Gradient mdpi.com
Run Time Long (e.g., > 60 minutes) mdpi.com 65 minutes researchgate.net < 15 minutes mdpi.com

| Key Drawbacks | Use of toxic/expensive THF, long analysis time mdpi.comwaters.com | Use of THF, long analysis time, complex flow program researchgate.net | N/A |


Impurity Profiling and Control Strategies for Atorvastatin Impurity 17

Establishing Impurity Profiles of Atorvastatin (B1662188) Impurity 17 in Drug Substance and Finished Products

The impurity profile of a drug is a comprehensive list of identified and unidentified impurities present in the drug substance and the finished product. veeprho.com Establishing a detailed impurity profile for Atorvastatin Impurity 17 is a fundamental step in ensuring the quality of atorvastatin. This process involves the use of sophisticated analytical techniques to detect, identify, and quantify the impurity.

The distribution and level of impurities in atorvastatin are highly dependent on the manufacturing process and its parameters. veeprho.com Therefore, a thorough understanding of the synthetic route is crucial for predicting and identifying potential impurities like this compound. The process of establishing the impurity profile begins with the analysis of multiple batches of the active pharmaceutical ingredient (API) and the finished drug product. pmda.go.jp High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose, often coupled with mass spectrometry (MS) for structural elucidation of unknown impurities. oup.com

Forced degradation studies are also a key component of impurity profiling. nih.govmjcce.org.mk These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to accelerate the formation of degradation products. nih.govmjcce.org.mk This helps in identifying potential degradants that may not be present in significant amounts under normal storage conditions but could form over the shelf-life of the product. This compound has been identified as a photodegradation product of atorvastatin. scbt.com

The International Council for Harmonisation (ICH) provides guidelines on the thresholds for reporting, identifying, and qualifying impurities in new drug substances and products. pmda.go.jpjpionline.orgeuropa.eu For instance, the ICH Q3A guideline suggests that impurities present at a level of 0.1% or higher should be identified. jpionline.org The European Pharmacopoeia also sets limits for specified impurities in atorvastatin. mdpi.com

Table 1: Representative Impurity Profile Data for Atorvastatin

Impurity NameAcceptance Criteria (as per EP)Typical Observed Level
Atorvastatin Impurity A≤ 0.3%< 0.1%
Atorvastatin Impurity B≤ 0.3%< 0.1%
Atorvastatin Impurity C≤ 0.15%< 0.05%
Atorvastatin Impurity D≤ 0.15%< 0.05%
This compound Not specified in EP, controlled as an unspecified impurityVariable, dependent on process and storage
Other Unspecified Impurities≤ 0.10%< 0.10%
Total ImpuritiesNot specified, but typically controlled< 0.5%

Note: This table is for illustrative purposes. Actual specifications and observed levels can vary between manufacturers and are subject to regulatory approval.

Quality by Design (QbD) Approaches in Atorvastatin Impurity Control

Quality by Design (QbD) is a systematic, science and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control. scirp.orgservice.gov.uk The application of QbD principles is instrumental in controlling the levels of impurities like this compound. veeprho.com

Identification of Critical Process Parameters Affecting this compound Levels

A key aspect of QbD is the identification of Critical Process Parameters (CPPs), which are process parameters that must be controlled within a defined range to ensure the drug product meets its critical quality attributes (CQAs). scirp.org To control the level of this compound, it is essential to identify the CPPs in the atorvastatin synthesis and formulation processes that influence its formation.

The formation of impurities is often linked to specific reaction conditions such as temperature, pH, reaction time, and the purity of starting materials and reagents. researchgate.netcas.cz For example, the formation of certain atorvastatin impurities can be influenced by the presence of impure raw materials or by side reactions occurring during the synthesis of the pyrrole (B145914) ring. researchgate.net Design of Experiments (DoE) is a powerful statistical tool used within the QbD framework to systematically study the effect of multiple process parameters on impurity formation. scirp.orgservice.gov.uk By conducting a series of experiments where process parameters are varied in a controlled manner, it is possible to identify the CPPs that have the most significant impact on the level of this compound.

Table 2: Example of Critical Process Parameters and their Potential Impact on Impurity Formation

Process StepCritical Process Parameter (CPP)Potential Impact on Impurity Formation
Pyrrole Ring FormationReaction TemperatureHigher temperatures may lead to increased side product formation.
Purity of Amine ReactantImpurities in the amine can lead to the formation of "diamino atorvastatin". researchgate.net
Hydrolysis of EsterpH of the reaction mixtureIncomplete hydrolysis can result in the presence of ester impurities. cas.cz
Reaction TimeInsufficient time may lead to incomplete reaction and higher levels of intermediates.
CrystallizationSolvent CompositionAffects the solubility of impurities and their removal from the final product.
Cooling RateCan influence the crystal size and purity of the API.
FormulationLight Exposure during manufacturing and packagingAs a photodegradation product, exposure to light can increase the level of this compound. scbt.com

Risk Assessment and Control Strategies for this compound

Once the CPPs are identified, a risk assessment is performed to evaluate the potential impact of their variability on the final product quality. This risk assessment helps in developing a robust control strategy to mitigate the identified risks. The control strategy is a planned set of controls, derived from product and process understanding, that assures process performance and product quality. service.gov.uk

The control strategy for this compound would typically include:

Raw Material Control: Implementing stringent specifications for starting materials and reagents to minimize the introduction of potential precursors to the impurity.

Process Control: Defining and controlling the identified CPPs within a specific range (the design space) to ensure consistent process performance and minimize the formation of the impurity.

In-process Controls (IPCs): Monitoring the levels of this compound at critical stages of the manufacturing process to ensure it remains within acceptable limits.

Final Product Specification: Including a limit for this compound in the final drug product specification to ensure its level is controlled throughout the product's shelf life.

Packaging and Storage: Utilizing light-protective packaging and defining appropriate storage conditions to prevent the degradation of atorvastatin and the formation of this compound. geneesmiddeleninformatiebank.nl

Role of Reference Standards in this compound Quantification and Control

Reference standards are highly purified compounds that are used as a benchmark for confirming the identity and purity of a drug substance and for quantifying impurities. ikev.orgusp.org The availability of a well-characterized reference standard for this compound is crucial for its accurate quantification and effective control.

The European Directorate for the Quality of Medicines & HealthCare (EDQM) provides a catalogue of official European Pharmacopoeia (Ph. Eur.) reference standards, which includes standards for atorvastatin and some of its specified impurities. edqm.eu For impurities that are not available as official standards, such as potentially this compound, pharmaceutical manufacturers often need to synthesize and characterize their own in-house reference standards. researchgate.net

The reference standard for this compound is used in several key analytical activities:

Method Development and Validation: To develop and validate analytical methods, such as HPLC, for the separation and quantification of the impurity from atorvastatin and other related substances.

Impurity Identification: To confirm the identity of a peak in a chromatogram as this compound by comparing its retention time and spectral data with that of the reference standard.

Quantitative Analysis: To accurately determine the amount of this compound present in a sample by comparing the analytical response of the impurity in the sample to the response of a known concentration of the reference standard. ikev.org

Development of Stability-Indicating Analytical Methods for this compound

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time. nih.gov Such a method must be able to separate the active ingredient from its impurities and degradation products, allowing for their accurate quantification. mjcce.org.mkscilit.com

The development of a stability-indicating method for this compound is essential for monitoring its levels during stability studies and throughout the shelf-life of the product. nih.govmjcce.org.mk The development process typically involves:

Forced Degradation Studies: As mentioned earlier, these studies are performed to generate the degradation products, including this compound, which are then used to challenge the specificity of the analytical method. nih.govmjcce.org.mk

Chromatographic Optimization: This involves selecting the appropriate column, mobile phase, and other chromatographic conditions to achieve adequate separation (resolution) between atorvastatin, this compound, and other potential impurities. mjcce.org.mkmdpi.comscilit.com Various HPLC columns, such as C8, C18, and cyano columns, have been investigated for the analysis of atorvastatin and its impurities. mjcce.org.mkmdpi.comresearchgate.net

Method Validation: The developed method is then validated according to ICH guidelines to demonstrate its suitability for its intended purpose. pmda.go.jpikev.org Validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

Table 3: Key Parameters in the Development of a Stability-Indicating HPLC Method

ParameterDescriptionImportance for this compound
Column Chemistry The type of stationary phase (e.g., C18, C8, Cyano) used in the HPLC column.The choice of column is critical for achieving the necessary selectivity to separate this compound from the main component and other impurities. mjcce.org.mkmdpi.comresearchgate.net
Mobile Phase Composition The mixture of solvents used to elute the compounds from the column.The pH and organic solvent ratio of the mobile phase significantly impact the retention and resolution of acidic and basic compounds like atorvastatin and its impurities. mdpi.commjcce.org.mk
Detection Wavelength The specific wavelength of UV light used to detect the compounds as they elute from the column.The wavelength is chosen to maximize the sensitivity for both atorvastatin and its impurities. A common wavelength for atorvastatin analysis is 244 nm. mjcce.org.mkmdpi.com
Gradient Elution A technique where the composition of the mobile phase is changed during the analytical run.Often necessary to achieve adequate separation of a complex mixture of impurities with different polarities in a reasonable timeframe. nih.gov
Forced Degradation Stressing the drug substance to generate degradation products.Essential to prove the method's ability to separate this compound from other degradants and the parent drug. nih.govmjcce.org.mk

Regulatory Landscape and Guidelines for Atorvastatin Impurity Control

International Conference on Harmonisation (ICH) Guidelines for Impurities (e.g., Q3A, Q3B, Q3D, M7)

The International Conference on Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a comprehensive set of guidelines that are widely adopted by regulatory authorities in Europe, Japan, the USA, and other regions. europa.eu These guidelines provide a scientific basis for the control of impurities.

ICH Q3A(R2): Impurities in New Drug Substances

This guideline focuses on impurities in new drug substances produced by chemical synthesis. europa.eugmp-compliance.orggmp-compliance.org It establishes thresholds for reporting, identification, and qualification of impurities. The fundamental principle is that during the development of a new drug substance, the chemical processes should be evaluated to identify potential and actual impurities. ich.org

Reporting Threshold: The level at which an impurity must be reported in the registration application. For a maximum daily dose of ≤ 2g/day, like Atorvastatin (B1662188), this threshold is 0.05%. ich.org

Identification Threshold: The level above which the structure of an impurity must be determined. For a maximum daily dose of ≤ 2g/day, this is 0.10%. vulcanchem.com

Qualification Threshold: The level above which an impurity's biological safety must be established. For a maximum daily dose of ≤ 2g/day, this is 0.15% or a total daily intake of 1.0 mg, whichever is lower. researchgate.net

Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity or an impurity profile at the specified level(s). ich.org Impurities that are also significant metabolites in animal or human studies are generally considered qualified. europeanpharmaceuticalreview.com

ICH Q3B(R2): Impurities in New Drug Products

This guideline provides guidance for impurities found in new drug products, known as degradation products. fda.goveuropa.euich.orggmp-compliance.org These can arise from the degradation of the drug substance or from reactions between the drug substance and excipients or the container closure system. gmpinsiders.com The thresholds for reporting, identification, and qualification are similar to those in Q3A and are based on the maximum daily dose of the drug. fda.gov

ICH Q3D(R2): Elemental Impurities

ICH Q3D establishes a risk-based approach for the control of elemental impurities, which can be introduced from various sources such as catalysts or raw materials. nih.govich.orgfda.gov The guideline sets Permitted Daily Exposures (PDEs) for 24 elemental impurities, classified based on their toxicity. ich.org For Atorvastatin, a synthetic process might utilize catalysts like Nickel, which is a Class 2A element and requires quantification due to its toxicity. researchgate.netnih.gov The control strategy for these impurities is based on a risk assessment of the manufacturing process and materials. ich.org

ICH M7(R1): Mutagenic Impurities

The ICH M7 guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. usp.orgfda.goveuropa.eu It provides a framework for identifying, categorizing, and controlling these impurities, often at much lower levels than those stipulated in ICH Q3A/B. The guideline emphasizes a risk management approach, including the use of (quantitative) structure-activity relationship ((Q)SAR) analyses to predict mutagenic potential. researchgate.netcanada.ca Impurities are classified into five classes, from which a control strategy is derived. For impurities that are known mutagens, a Threshold of Toxicological Concern (TTC) approach may be used to define an acceptable intake. fda.gov

ICH GuidelineFocus AreaKey Thresholds for Atorvastatin (Max Daily Dose ≤ 2g)
ICH Q3A(R2) Impurities in New Drug SubstancesReporting: 0.05%Identification: 0.10%Qualification: 0.15%
ICH Q3B(R2) Degradation Products in New Drug ProductsReporting: 0.10%Identification: 0.20%Qualification: 0.20%
ICH Q3D(R2) Elemental ImpuritiesBased on Permitted Daily Exposure (PDE) for each element.
ICH M7(R1) Mutagenic ImpuritiesBased on Threshold of Toxicological Concern (TTC) and risk assessment.

Pharmacopoeial Requirements and Specifications for Atorvastatin Impurities (e.g., USP, European Pharmacopoeia)

Pharmacopoeias provide official public standards for medicines and their ingredients. The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have specific monographs for Atorvastatin Calcium that detail the requirements for impurity control.

European Pharmacopoeia (Ph. Eur.)

The Ph. Eur. monograph for Atorvastatin Calcium Trihydrate (2191) specifies limits for several named impurities. drugfuture.com The monograph also includes a general limit for any other unspecified impurities. mdpi.com The control of impurities is facilitated by a general chapter on the topic (5.10) and a general monograph for Substances for Pharmaceutical Use (2034). drugfuture.comeuropa.eu

The Ph. Eur. lists specific impurities such as:

Impurity A, B, C, and D: These are specified impurities with individual limits. For instance, Impurity A and B have a limit of 0.3%, while Impurity C and D have a limit of 0.15%. researchgate.netmdpi.comresearchgate.net

Impurities F, G, H: These are other detectable impurities that are controlled by the general acceptance criterion for unspecified impurities. drugfuture.com

United States Pharmacopeia (USP)

The USP monograph for Atorvastatin Calcium also outlines tests and acceptance criteria for organic impurities. uspnf.comdrugfuture.com It lists several related compounds and specifies their limits. The USP has revised its monograph over time to accommodate different impurity profiles from various manufacturers, for example, widening the acceptance criteria for certain impurities like atorvastatin epoxy THF analog. scribd.com

The USP specifies limits for impurities such as:

Atorvastatin related compound A, C, D, and H. uspnf.comscribd.com

A general limit for any other individual impurity is often set at 0.10% or 0.05%. uspnf.com

"Atorvastatin Impurity 17" is not listed as a specified impurity in either the Ph. Eur. or USP monographs. Therefore, if present, it would be controlled under the category of "unspecified impurities" or "other impurities." Its chemical name is 5-(4-fluorophenyl)-2-isopropyl-N, 4-diphenyl-1H-pyrrole-3-carboxamide. aquigenbio.com

PharmacopoeiaSpecified Impurities & Example LimitsControl of Unspecified Impurities
European Pharmacopoeia (Ph. Eur.) Impurity A: ≤ 0.3%Impurity B: ≤ 0.3%Impurity C: ≤ 0.15%Impurity D: ≤ 0.15%Typically ≤ 0.10% for any other impurity. researchgate.netmdpi.com
United States Pharmacopeia (USP) Varies by monograph revision. Includes limits for Atorvastatin related compounds A, D, H, etc. uspnf.comscribd.comTypically ≤ 0.10% for any individual unspecified impurity.

Strategies for Impurity Qualification and Reporting in Pharmaceutical Development

The strategies for managing impurities throughout the pharmaceutical development lifecycle are guided by the principles laid out in the ICH guidelines.

Impurity Profiling and Characterization

The first step is to establish an impurity profile, which is a description of the identified and unidentified impurities present in a new drug substance or product. ich.org This is achieved through:

Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation) to identify likely degradation products. gmpinsiders.com This helps in developing and validating stability-indicating analytical methods.

Analysis of Batches: Batches of the drug substance manufactured by the proposed commercial process are analyzed to determine the actual impurity profile. ich.org

Impurity Qualification

Qualification is the process of establishing the biological safety of an impurity. ich.orgfda.gov An impurity is considered qualified if:

It is present in a drug substance or product batch that was used in safety and/or clinical studies and was found to be safe. ich.orgfda.gov

It is a significant metabolite in animals or humans. europeanpharmaceuticalreview.com

Its level is below the ICH qualification threshold. researchgate.net

If an impurity is present at a level higher than the qualification threshold and has not been adequately tested, further studies may be required. This could involve conducting toxicological studies on the isolated impurity or the drug substance containing the impurity. ich.org

Reporting

During the submission of a marketing authorization application, a comprehensive discussion of the impurities is required. This includes:

A summary of the potential and actual impurities arising from synthesis, purification, and storage. ich.org

A list of impurities included in the drug substance specification. ich.org

Documented evidence that the analytical procedures are validated and suitable for the detection and quantification of impurities. ich.org

For an impurity like This compound , which is not specified in the major pharmacopoeias, the control strategy would involve ensuring its level is maintained below the identification and qualification thresholds for unspecified impurities (e.g., below 0.10%). researchgate.netrasayanjournal.co.in If its level were to exceed these thresholds, it would need to be identified and qualified according to the ICH guidelines. ich.org The availability of a reference standard for this compound is crucial for accurate detection and quantification in such scenarios. aquigenbio.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atorvastatin Impurity 17
Reactant of Route 2
Atorvastatin Impurity 17

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.